N-(4-(3-oxo-3-(phenethylamino)propyl)thiazol-2-yl)furan-2-carboxamide
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Overview
Description
N-(4-(3-oxo-3-(phenethylamino)propyl)thiazol-2-yl)furan-2-carboxamide is a complex organic compound that features a thiazole ring, a furan ring, and an amide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(3-oxo-3-(phenethylamino)propyl)thiazol-2-yl)furan-2-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 2-amino-5-bromothiazole with 3-(furan-2-yl)propanoic acid, followed by the formation of the amide linkage . The reaction conditions often involve the use of solvents like toluene and catalysts such as palladium in the Suzuki coupling reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Chemical Reactions Analysis
Types of Reactions
N-(4-(3-oxo-3-(phenethylamino)propyl)thiazol-2-yl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions.
Reduction: The carbonyl group in the amide linkage can be reduced to an alcohol.
Substitution: Electrophilic and nucleophilic substitutions can occur at the thiazole and furan rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions vary depending on the substituent but often involve bases or acids as catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while reduction of the amide linkage may produce corresponding amines or alcohols .
Scientific Research Applications
N-(4-(3-oxo-3-(phenethylamino)propyl)thiazol-2-yl)furan-2-carboxamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its complex structure and biological activity.
Biology: Studied for its antimicrobial and antiviral properties.
Materials Science: Investigated for its potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(4-(3-oxo-3-(phenethylamino)propyl)thiazol-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide
- N-(4-(3-oxo-3-(phenethylamino)propyl)thiazol-2-yl)thiophene-2-carboxamide
Uniqueness
N-(4-(3-oxo-3-(phenethylamino)propyl)thiazol-2-yl)furan-2-carboxamide is unique due to its combination of a thiazole ring, a furan ring, and an amide linkage, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications .
Properties
IUPAC Name |
N-[4-[3-oxo-3-(2-phenylethylamino)propyl]-1,3-thiazol-2-yl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S/c23-17(20-11-10-14-5-2-1-3-6-14)9-8-15-13-26-19(21-15)22-18(24)16-7-4-12-25-16/h1-7,12-13H,8-11H2,(H,20,23)(H,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBPADWGCWQMOOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CCC2=CSC(=N2)NC(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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